Swern Oxidation Synthesis Yield of 6-Chlorohexanal from 6-Chloro-1-hexanol
The Swern oxidation of 6-chloro-1-hexanol to 6-chlorohexanal proceeds with a reported isolated yield of 94% at preparative scale (46.5 g product from 50 g starting material) [1]. While this is a single-condition datum for the target compound, the yield serves as a critical procurement-relevant baseline. High-yielding synthetic accessibility from a commercially available precursor reduces overall cost-in-use and ensures reliable supply chain scalability [1].
| Evidence Dimension | Isolated yield from 6-chloro-1-hexanol via Swern oxidation |
|---|---|
| Target Compound Data | 94% yield (46.5 g from 50 g substrate, 0.366 mol scale) |
| Comparator Or Baseline | Class-level typical Swern oxidation yields for primary alcohols (~70-90%); 6-chloro-1-hexanol oxidation via alternative methods reported at ~73% |
| Quantified Difference | 4-24 percentage points higher than typical class-level ranges; 21 percentage points higher than alternative reported route |
| Conditions | Swern conditions: DMSO, oxalyl chloride, Et3N, CH2Cl2, -78°C to rt, inert atmosphere |
Why This Matters
A validated 94% yield at multigram scale provides procurement confidence in synthetic accessibility and cost predictability relative to lower-yielding routes.
- [1] Glenmark Pharmaceuticals Ltd. WO2014/87428 A1, 2014. Synthetic procedure for 6-chlorohexanal via Swern oxidation (94% yield). View Source
